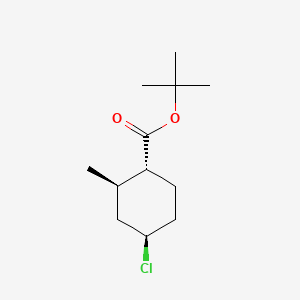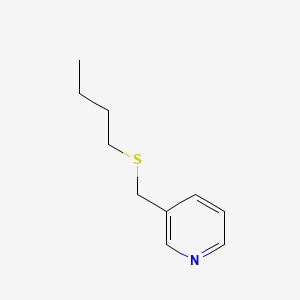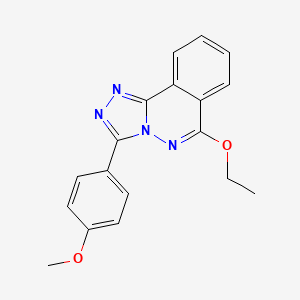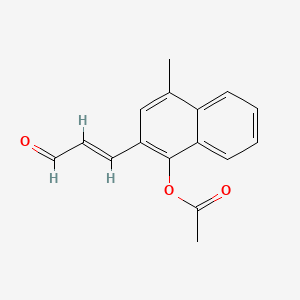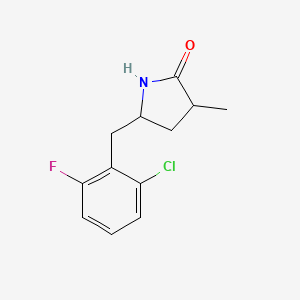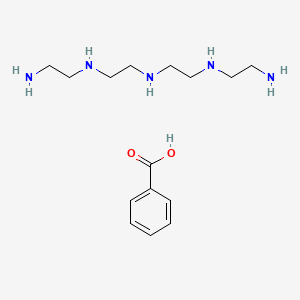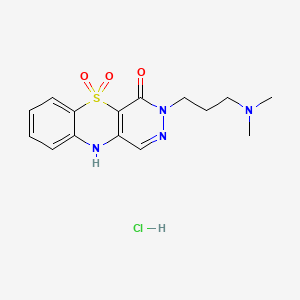
3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” typically involves multiple steps, including the formation of the heterocyclic ring and subsequent functionalization. Common reagents used in the synthesis may include dimethylamine, propyl groups, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it shows promising activity against specific diseases or conditions.
Industry
In industry, the compound may be used in the production of specialty chemicals or materials. Its unique properties could make it valuable in applications such as coatings, adhesives, or electronic materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the nature of the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other heterocyclic compounds with analogous structures, such as:
- Pyridazine derivatives
- Benzothiazine derivatives
- Other heterocyclic compounds with similar functional groups
Uniqueness
What sets “3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” apart is its specific combination of functional groups and ring structure. This unique arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
157023-84-2 |
|---|---|
Fórmula molecular |
C15H19ClN4O3S |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride |
InChI |
InChI=1S/C15H18N4O3S.ClH/c1-18(2)8-5-9-19-15(20)14-12(10-16-19)17-11-6-3-4-7-13(11)23(14,21)22;/h3-4,6-7,10,17H,5,8-9H2,1-2H3;1H |
Clave InChI |
POHWGRNEVSRHJY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C(=O)C2=C(C=N1)NC3=CC=CC=C3S2(=O)=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



